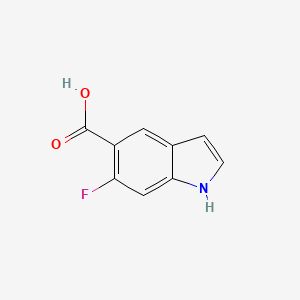

6-fluoro-1H-indole-5-carboxylic Acid

説明

Fundamental Significance of the Indole (B1671886) Heterocycle in Chemical Sciences

Structural Attributes and Aromaticity

The structure of indole consists of a six-membered benzene (B151609) ring fused to a five-membered, nitrogen-containing pyrrole (B145914) ring. This fusion of two distinct ring systems creates a planar molecule with a unique distribution of electrons. The aromaticity of the indole system is a key determinant of its chemical behavior. It possesses a total of 10 π-electrons, which satisfies Hückel's rule for aromaticity (4n+2 π-electrons, where n=2). jennysynth.com Crucially, the lone pair of electrons on the nitrogen atom participates in the π-system, contributing to the aromatic sextet of the pyrrole ring. jennysynth.com This delocalization of electrons across both rings results in a stable, electron-rich aromatic system that is prone to electrophilic substitution, primarily at the C3 position. nih.gov

Pervasiveness in Natural Products and Biologically Active Molecules

The indole scaffold is a privileged structure in nature, forming the core of a multitude of natural products and biologically active molecules with diverse and potent pharmacological activities. nih.govbldpharm.comgoogle.com There are over 4,100 known indole alkaloids, the majority of which exhibit biological activity. rsc.org This ubiquity spans a wide range of biological functions, from essential biomolecules to complex secondary metabolites.

Notable examples of indole-containing compounds include:

Tryptophan: An essential amino acid, serving as a fundamental building block for proteins. bldpharm.com

Serotonin (B10506): A critical neurotransmitter that regulates mood, appetite, and sleep. bldpharm.com

Melatonin (B1676174): A hormone primarily involved in regulating the sleep-wake cycle.

Auxins (e.g., Indole-3-acetic acid): A class of plant hormones that govern various aspects of plant growth and development. google.com

Vincristine and Vinblastine: Potent antitumor agents used in cancer chemotherapy. google.commdpi.com

Reserpine: An antihypertensive and antipsychotic drug. mdpi.com

The broad spectrum of activities demonstrated by these molecules, including antitumor, antibacterial, antiviral, and anti-inflammatory properties, highlights the versatility of the indole framework as a scaffold for drug discovery. nih.govgoogle.comrsc.org

Structure

3D Structure

特性

IUPAC Name |

6-fluoro-1H-indole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO2/c10-7-4-8-5(1-2-11-8)3-6(7)9(12)13/h1-4,11H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDHOVFSMMFAXIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC(=C(C=C21)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

908600-73-7 | |

| Record name | 6-fluoro-1H-indole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 6 Fluoro 1h Indole 5 Carboxylic Acid

Strategic Approaches to the Indole (B1671886) Core Synthesis with Pre-functionalized Fluorine and Carboxylic Acid Moieties

Constructing the indole core with the required substituents already in place on the starting materials is a common and effective strategy. This approach offers the advantage of regiochemical control from the outset of the synthetic sequence.

Multi-step synthetic sequences are often necessary to prepare complex indole derivatives. For instance, the synthesis of related structures, such as 6-((3-fluoro-4-methoxyphenyl)amino)-1H-indole-2-carboxylic acid, involves a sequence of reactions including esterification, Vilsmeier-Haack formylation, reduction, and etherification, followed by hydrolysis to yield the final carboxylic acid. rsc.orgmdpi.com A similar strategic approach can be envisioned for 6-fluoro-1H-indole-5-carboxylic acid, starting from a suitably substituted benzene (B151609) derivative.

Reaction optimization is a critical aspect of these multi-step syntheses to maximize the yield and purity of each intermediate and the final product. This can involve screening different catalysts, solvents, and reaction temperatures. numberanalytics.com For example, in the synthesis of indole derivatives, microflow synthesis methods have been shown to provide precise control over short reaction times, which can limit the formation of unwanted by-products and improve yields. labmanager.comeurekalert.org Automated, miniaturized, and accelerated synthesis techniques can also be employed to efficiently screen reaction conditions on a small scale before scaling up. nih.gov

A hypothetical multi-step synthesis for a derivative is outlined in the table below, showcasing the types of transformations that are often involved.

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Esterification | Conc. H2SO4, EtOH, 80 °C | Ethyl 5-nitro-1H-indole-2-carboxylate |

| 2 | Formylation | POCl3, DMF, rt-50 °C | Ethyl 3-formyl-5-nitro-1H-indole-2-carboxylate |

| 3 | Reduction | Al(O-i-Pr)3, i-PrOH, 60 °C | Isopropyl 3-(hydroxymethyl)-5-nitro-1H-indole-2-carboxylate |

| 4 | Etherification | 4-(trifluoromethyl)benzyl alcohol, K2CO3, DMF, rt | Isopropyl 5-nitro-3-(((4-(trifluoromethyl)benzyl)oxy)methyl)-1H-indole-2-carboxylate |

| 5 | Reduction of Nitro Group | SnCl2·2H2O, EtOAc, 80 °C | Isopropyl 5-amino-3-(((4-(trifluoromethyl)benzyl)oxy)methyl)-1H-indole-2-carboxylate |

| 6 | Hydrolysis | NaOH, MeOH, H2O, 80 °C | 5-amino-3-(((4-(trifluoromethyl)benzyl)oxy)methyl)-1H-indole-2-carboxylic acid |

This table is a representative example of a multi-step synthesis of a complex indole derivative and does not depict the direct synthesis of this compound.

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring from a (substituted) phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. alfa-chemistry.comwikipedia.org This reaction can be catalyzed by Brønsted acids like HCl and H2SO4, or Lewis acids such as ZnCl2 and BF3. wikipedia.orgtestbook.com The mechanism involves the formation of a phenylhydrazone, which then undergoes a nih.govnih.gov-sigmatropic rearrangement, followed by cyclization and elimination of ammonia (B1221849) to form the aromatic indole ring. numberanalytics.comalfa-chemistry.com

To synthesize this compound using this method, one would start with (4-fluoro-3-carboxyphenyl)hydrazine and a suitable carbonyl compound that allows for the formation of the indole ring without substitution at the 2 and 3 positions, followed by decarboxylation if necessary. Variations of the Fischer indole synthesis, such as using different starting materials or modified reaction conditions, have been developed to optimize the reaction for specific substrates and improve yields. numberanalytics.com For instance, the Buchwald modification allows for the palladium-catalyzed cross-coupling of aryl bromides and hydrazones to form the necessary N-arylhydrazone intermediate. wikipedia.org

Functional Group Interconversions and Regioselective Functionalization of Indole Scaffolds

An alternative to building the indole core with pre-existing substituents is to introduce the desired functional groups onto a pre-formed indole scaffold. This approach requires methods for regioselective functionalization.

The carboxylic acid group can be introduced at the 5-position of the 6-fluoroindole (B127801) ring through various methods. Direct carboxylation of the indole ring is one possibility, although controlling the regioselectivity can be challenging.

A more common and controlled approach is the hydrolysis of a corresponding ester, such as ethyl 6-fluoro-1H-indole-5-carboxylate. This hydrolysis is typically achieved under basic conditions, for example, by refluxing with sodium hydroxide (B78521) in a mixture of methanol (B129727) and water. mdpi.commdpi.com The reaction of ethyl indol-2-carboxylate with aqueous potassium hydroxide in acetone (B3395972) can also lead to the corresponding carboxylic acid. mdpi.com The resulting carboxylate salt is then neutralized with an acid to afford the final carboxylic acid. mdpi.com

The synthesis of the precursor ester can be accomplished through established methods for indole synthesis, such as the Gassman indole synthesis, which has been used to prepare ethyl 2-methylindole-5-carboxylate. orgsyn.org

The introduction of a fluorine atom at the 6-position of the indole ring requires a regioselective fluorination method. Electrophilic fluorinating reagents, such as Selectfluor, are commonly used for this purpose. acs.org The fluorination of indole derivatives can be influenced by the solvent system and other reaction conditions. mpg.de For instance, the decarboxylative fluorination of electron-rich heteroaromatic carboxylic acids with Selectfluor has been reported. acs.org

Alternatively, the synthesis can start from a pre-fluorinated precursor, such as a fluorinated aniline, which is then used to construct the indole ring. frontiersin.org This ensures the retention of the fluoro moiety at the desired position throughout the synthetic sequence. The selective activation and functionalization of C-F bonds is another area of research that could provide pathways to fluorinated indole derivatives. rsc.org

The following table summarizes some reagents used for the fluorination of organic molecules.

| Reagent | Type | Application |

| Selectfluor | Electrophilic Fluorinating Agent | Direct fluorination of aromatic and heteroaromatic compounds. acs.orgacs.org |

| N-Fluorobenzenesulfonimide (NFSI) | Electrophilic Fluorinating Agent | Fluorination of various organic substrates. |

| Diethylaminosulfur Trifluoride (DAST) | Nucleophilic Fluorinating Agent | Conversion of alcohols and carbonyls to fluorides. |

Scale-Up and Process Chemistry Considerations in Research Synthesis for Higher Yields and Purity

Transitioning a synthetic route from a laboratory scale to a larger, preparative scale introduces a new set of challenges that fall under the domain of process chemistry. nih.gov The primary goals are to ensure the scalability, safety, and efficiency of the synthesis while maintaining high yields and purity. nih.govacademax.com

For the synthesis of this compound, several factors must be considered for scale-up. Optimization of reaction conditions, such as temperature, concentration, and reaction time, is crucial to maximize yield and minimize the formation of impurities. numberanalytics.com The choice of reagents and solvents should also be evaluated for their cost, safety, and environmental impact.

The development of robust purification methods is another key aspect of process chemistry. Crystallization is often the preferred method for purifying the final product on a large scale due to its efficiency and cost-effectiveness. The use of flow chemistry, employing microreactors, can offer significant advantages for scaling up indole synthesis. labmanager.comeurekalert.org This technology allows for better control over reaction parameters, improved heat and mass transfer, and enhanced safety, often leading to higher yields and purity. eurekalert.org For example, a microflow synthesis method has been successfully used to produce indole derivatives in high yield by precisely controlling short reaction times and minimizing the formation of dimeric by-products. eurekalert.org

Reactivity Profile of the this compound System

The reactivity of this compound is governed by the interplay of the electron-rich pyrrole (B145914) ring, the fused benzene ring, and the electronic effects of its substituents: the indole nitrogen (N-H), the 6-fluoro group, and the 5-carboxylic acid group.

Electrophilic and Nucleophilic Aromatic Substitution on the Indole Ring

Electrophilic Aromatic Substitution (EAS): The indole ring system is inherently electron-rich, making it highly susceptible to electrophilic attack. researchgate.net The site of substitution is dictated by the stability of the resulting cationic intermediate (Wheland intermediate). For unsubstituted indoles, electrophilic substitution overwhelmingly occurs at the C3 position of the pyrrole ring, as this pathway allows the positive charge to be delocalized without disrupting the aromaticity of the benzene ring. ic.ac.ukquimicaorganica.org

In the case of this compound, the reactivity is modulated by its substituents:

Benzene Ring (C4 and C7): The benzene ring is significantly deactivated towards electrophilic substitution by the cumulative electron-withdrawing inductive effects of the adjacent C5-carboxylic acid and C6-fluoro groups. The carboxylic acid group is a meta-director, while the fluorine atom is an ortho-, para-director, albeit a deactivating one. lumenlearning.com This complex interplay of directing effects makes substitution on the benzene ring challenging. If forced under harsh conditions, substitution might occur at the C4 or C7 positions, though predicting the major product is difficult without experimental data. Studies on other substituted indoles have shown that C-H functionalization on the benzene ring is possible, but often requires specific directing groups or catalysts. nih.gov

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution is less common for indole itself but can occur on aryl halides that possess strong electron-withdrawing groups. nih.gov For this compound, direct nucleophilic displacement of the fluorine atom is unlikely under standard conditions due to the strong C-F bond and the general resistance of unactivated fluoroarenes to this reaction type. nih.gov However, the presence of the electron-withdrawing carboxyl group could potentially facilitate such reactions under specific catalytic conditions, such as those employing photoredox catalysis. nih.gov

Transformations of the Carboxylic Acid Group (e.g., esterification, amidation, reduction to alcohol or other derivatives)

The carboxylic acid at the C5 position is a versatile functional handle for a wide array of chemical transformations. These reactions typically proceed via nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by another nucleophile. chemistryguru.com.sg

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several methods. The Fischer esterification, involving reaction with an alcohol under acidic catalysis, is a common approach. libretexts.org Alternatively, the carboxylic acid can be activated with reagents like thionyl chloride to form an acyl chloride, which readily reacts with alcohols. libretexts.org Microwave-assisted synthesis in ionic liquids has also been reported for preparing indole-2-carboxylic acid esters. researchgate.net

Amidation: Direct conversion of carboxylic acids to amides is challenging because amines, being basic, tend to deprotonate the acid to form an unreactive carboxylate salt. libretexts.org This can be overcome by using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with additives like HOBt. nih.govlibretexts.org These reagents activate the carboxylic acid, facilitating nucleophilic attack by an amine to form the amide bond. researchgate.net Boric acid has also been employed as a green and inexpensive catalyst for direct amidation. orgsyn.org

Reduction to Alcohol: Carboxylic acids can be reduced to primary alcohols using powerful reducing agents. Lithium aluminum hydride (LiAlH4) is highly effective for this transformation, proceeding through an aldehyde intermediate that is further reduced in situ. libretexts.orgyoutube.com It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH4) are generally not strong enough to reduce carboxylic acids. libretexts.org More recently, manganese(I)-catalyzed hydrosilylation has emerged as a method for reducing carboxylic acids to alcohols under milder conditions. acs.org

| Transformation | Product | Typical Reagents | Reaction Type |

|---|---|---|---|

| Esterification | Ester (R-COOR') | R'-OH, H⁺ catalyst (e.g., H₂SO₄) | Fischer Esterification |

| Amidation | Amide (R-CONR'R'') | R'R''NH, Coupling agent (e.g., DCC, EDCI/HOBt) | Coupling Reaction |

| Reduction | Primary Alcohol (R-CH₂OH) | 1. LiAlH₄; 2. H₃O⁺ | Reduction |

| Acyl Halide Formation | Acyl Chloride (R-COCl) | SOCl₂ or (COCl)₂ | Nucleophilic Acyl Substitution |

Impact of the Fluorine Atom on Electronic Structure, Reaction Pathways, and Selectivity

The incorporation of a fluorine atom into an organic molecule can profoundly alter its physical and chemical properties. researchgate.net Fluorine is the most electronegative element, leading to a strong carbon-fluorine bond and a significant inductive electron-withdrawing effect (-I effect). nih.gov

In this compound, the fluorine atom at the C6 position influences the system in several key ways:

Electronic Structure: The strong inductive effect of fluorine deactivates the benzene ring, making it less nucleophilic and thus less reactive towards electrophilic aromatic substitution. researchgate.net This effect also influences the acidity (pKa) of both the carboxylic acid group and the indole N-H proton, making them more acidic compared to the non-fluorinated analog.

Reaction Pathways and Stability: The C-F bond is exceptionally strong and generally stable under physiological conditions, which can block metabolic oxidation at that position. acs.org This property is often exploited in medicinal chemistry to enhance the metabolic stability of drug candidates. However, fluorine's presence can also introduce unique reactivity; for instance, it can stabilize adjacent radical intermediates, potentially opening different metabolic or synthetic pathways. nih.govacs.org

Selectivity: The electronic influence of the fluorine atom can affect the regioselectivity of reactions on the indole ring. By withdrawing electron density, it can modulate the relative reactivity of the different positions on the benzene ring (C4 vs. C7), potentially influencing the outcome of substitution reactions that might otherwise show poor selectivity.

Rational Design and Synthesis of this compound Analogues

The this compound scaffold serves as a valuable starting point for the development of new molecules with tailored biological activities. Rational design involves the systematic modification of the parent structure to probe its interaction with biological targets.

Systematic Variation of Substituents for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound. nih.govacs.org For this compound, a systematic SAR exploration would involve modifying several key positions.

Key modification strategies include:

Derivatization of the Carboxylic Acid: As discussed in section 3.1.2, the carboxyl group can be converted into a library of esters and amides to explore the impact of size, hydrogen-bonding capacity, and lipophilicity at this position. nih.gov

Substitution at the Pyrrole Ring (C2, C3): While C3 is the most reactive site for electrophilic substitution, functionalization at C2 is also possible, often through lithiation followed by quenching with an electrophile. Introducing various groups at these positions can significantly alter the shape and electronic profile of the molecule. nih.gov

Substitution at the Benzene Ring (C4, C7): Although synthetically challenging, introducing substituents at the remaining positions on the benzene ring (C4 and C7) can be explored using modern cross-coupling reactions or C-H activation methods. nih.gov This allows for the exploration of how substituents in these vectors affect biological activity.

| Position | Possible Modifications | Rationale |

|---|---|---|

| C5-COOH | Esters, Amides (primary, secondary, tertiary), Bioisosteres (e.g., tetrazole) | Modulate polarity, solubility, H-bonding, and metabolic stability. |

| N1 | Alkyl, Aryl, Acyl, Benzyl groups | Explore new binding interactions; block H-bond donation; alter lipophilicity. |

| C2/C3 | Halogens, Alkyl, Aryl, Carbonyl groups | Alter molecular shape and electronics; introduce new interaction points. nih.gov |

| C4/C7 | Halogens, Methoxy (B1213986), Cyano, Alkyl groups | Fine-tune electronic properties and explore steric limits of the binding pocket. |

Development of Conjugates and Advanced Pro-drugs for Research Applications

Beyond simple SAR, the this compound structure can be elaborated into more complex molecular constructs like pro-drugs and conjugates to enhance its utility.

Pro-drug Design: A pro-drug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active compound. nih.gov The carboxylic acid group is an excellent handle for creating pro-drugs, most commonly as esters. ebrary.net Ester pro-drugs are typically more lipophilic than the parent carboxylic acid, which can improve oral absorption. ebrary.net Once absorbed, they are cleaved by esterase enzymes in the blood or tissues to regenerate the active carboxylic acid. This strategy can be used to improve the bioavailability of the parent molecule. nih.gov

Conjugate Synthesis: The molecule can also be chemically linked, or "conjugated," to other molecules to create hybrid structures with novel properties. The carboxylic acid or the indole nitrogen can serve as attachment points. Examples include:

Peptide Conjugates: Coupling to amino acids or peptides to improve cell penetration or target specific receptors.

Fluorescent Dye Conjugates: Attachment of a fluorophore to create chemical probes for studying biological pathways or visualizing target localization within cells.

Polymer Conjugates: Linking to polymers like polyethylene (B3416737) glycol (PEG) to improve solubility, increase circulation half-life, and reduce immunogenicity.

These advanced derivatization strategies extend the utility of this compound from a simple bioactive scaffold to a versatile tool for chemical biology and drug development research.

Synthesis of Compound Libraries Incorporating the this compound Scaffold for Biological Screening

The indole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, as its derivatives are known to interact with a wide range of biological targets. nih.gov The strategic incorporation of a fluorine atom and a carboxylic acid group, as seen in this compound, provides a versatile platform for the development of compound libraries aimed at discovering new bioactive molecules. The carboxylic acid serves as a key functional handle for derivatization, allowing for the systematic exploration of chemical space around the core indole structure.

The primary strategy for generating a compound library from this scaffold is through amide bond formation. The carboxylic acid at the C-5 position can be readily coupled with a diverse collection of primary and secondary amines using standard peptide coupling reagents. This approach, known as parallel synthesis, allows for the rapid generation of a large number of distinct amide derivatives from a common starting material. The selection of the amine building blocks is crucial and is typically guided by the desired physicochemical properties of the final compounds, aiming to cover a broad range of sizes, polarities, and functionalities to maximize the chances of identifying a "hit" during biological screening.

For instance, libraries can be constructed by reacting this compound with various amines, including but not limited to:

Simple alkyl and cycloalkyl amines to probe hydrophobic pockets in a target protein.

Aromatic and heteroaromatic amines to introduce potential π-stacking interactions. rsc.org

Amines containing additional functional groups (e.g., alcohols, esters, basic nitrogens) to explore different hydrogen bonding and ionic interactions.

Further diversity can be introduced by modifying the indole nitrogen. N-alkylation or N-arylation can be performed before or after the amidation of the carboxylic acid, adding another dimension to the library's structural variety. This systematic derivatization at two different points on the scaffold (C-5 and N-1) enables a thorough structure-activity relationship (SAR) study once initial hits are identified.

Once synthesized, these compound libraries are subjected to high-throughput biological screening against specific targets or in phenotypic assays. researchgate.net The goal is to identify compounds that exhibit a desired biological effect, such as inhibiting an enzyme or modulating a receptor's activity. researchgate.net The screening data, often in the form of IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) values, are then used to understand the SAR. This analysis helps identify which chemical modifications on the scaffold lead to improved potency and selectivity, guiding the design of the next generation of compounds in a drug discovery program. researchgate.net

The table below illustrates a hypothetical set of derivatives synthesized from the this compound scaffold and the type of data generated from a primary biological screen.

| Compound ID | Structure of Amine Coupling Partner (R-NH₂) | Resulting Derivative Structure | Biological Target/Assay | Observed Activity (Hypothetical IC₅₀) |

|---|---|---|---|---|

| L1-A01 | Cyclohexylamine | Structure of N-cyclohexyl-6-fluoro-1H-indole-5-carboxamide | Kinase X Inhibition | 5.2 µM |

| L1-A02 | Benzylamine | Structure of N-benzyl-6-fluoro-1H-indole-5-carboxamide | Kinase X Inhibition | 1.8 µM |

| L1-A03 | 4-Fluoroaniline | Structure of N-(4-fluorophenyl)-6-fluoro-1H-indole-5-carboxamide | Kinase X Inhibition | 0.9 µM |

| L1-A04 | Piperidine | Structure of (6-fluoro-1H-indol-5-yl)(piperidin-1-yl)methanone | Kinase X Inhibition | > 20 µM |

| L1-A05 | Morpholine | Structure of (6-fluoro-1H-indol-5-yl)(morpholino)methanone | Kinase X Inhibition | 15.7 µM |

This systematic approach of library synthesis followed by biological screening is a cornerstone of modern drug discovery, enabling the efficient identification of novel lead compounds for therapeutic development. mdpi.com The this compound scaffold, with its favorable chemical properties and synthetic accessibility, represents a valuable starting point for such endeavors.

Research Trajectory and Unmet Research Questions Pertaining to 6 Fluoro 1h Indole 5 Carboxylic Acid

Despite the clear rationale for investigating fluorinated indole (B1671886) carboxylic acids, the specific compound 6-fluoro-1H-indole-5-carboxylic acid remains a largely unexplored area of chemical space. A thorough review of current academic and patent literature reveals a significant lack of research dedicated specifically to its synthesis, characterization, and application.

The research trajectory for this molecule is, therefore, in its infancy. Its existence is noted primarily as a chemical intermediate available from commercial suppliers, rather than as a subject of dedicated academic study. This contrasts with other fluorinated isomers, such as 6-fluoro-1H-indole-3-carboxylic acid, for which structural data and some applications are known. nih.gov

This notable gap in the scientific literature gives rise to several unmet research questions that represent significant opportunities for future investigation:

Synthetic Accessibility: What are the most efficient and scalable synthetic routes to produce this compound with high purity? While general methods for indole synthesis exist, optimizing a regioselective pathway for this specific substitution pattern is a key initial challenge.

Physicochemical Properties: How does the specific placement of the fluorine at C6 and the carboxylic acid at C5 influence the compound's fundamental properties, such as its pKa, solubility, lipophilicity, and crystal structure, compared to other isomers?

Biological Activity Profile: What, if any, are the primary biological activities of this molecule? A broad screening against various biological targets (e.g., enzymes, receptors) is needed to identify potential therapeutic areas. Based on related structures, investigations into its potential as an anticancer, anti-inflammatory, or antimicrobial agent would be logical starting points.

Structure-Activity Relationships (SAR): How does this compound perform as a molecular scaffold? Its utility as a building block for creating libraries of more complex derivatives (e.g., amides, esters) needs to be explored to build a comprehensive SAR profile for this specific substitution pattern.

Material Science Applications: Could the unique electronic properties imparted by the fluoro and carboxyl groups make this molecule or its polymers suitable for applications in material science, such as in the development of organic semiconductors or functional polymers?

Biological Activities and Mechanistic Studies of 6 Fluoro 1h Indole 5 Carboxylic Acid Scaffolds

Broad Spectrum Biological Relevance of Indole (B1671886) Derivatives in Contemporary Research

The indole nucleus is a prominent heterocyclic scaffold found in a vast array of natural products and synthetic molecules, making it a cornerstone in medicinal chemistry and drug discovery. nih.govchula.ac.th This versatile structure is a key component in numerous biologically active compounds, including essential amino acids like tryptophan. researchgate.net Its resemblance to various protein structures allows indole derivatives to mimic peptides and bind reversibly to a multitude of enzymes and receptors, leading to a wide spectrum of pharmacological activities. chula.ac.thwisdomlib.org Consequently, indole-based compounds have been developed into drugs for a range of conditions, demonstrating activities such as anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant effects. chula.ac.thnih.gov The ability to readily modify the indole core at various positions enables the creation of large libraries of compounds, which can be screened against different biological targets to identify novel therapeutic agents. nih.govwisdomlib.org

The biological effects of indole derivatives are often attributed to their ability to interact with various enzyme systems and bind to specific receptors. chula.ac.thwisdomlib.org As enzyme inhibitors, they can target a wide range of enzymes crucial for disease progression. For instance, certain indole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation, providing a basis for their anti-inflammatory properties. nih.govdntb.gov.ua Other studies have demonstrated their potential as inhibitors of enzymes like α-glucosidase and α-amylase, which are relevant in the management of diabetes. nih.gov

In addition to enzyme inhibition, the indole scaffold serves as a ligand for a diverse set of receptors. chula.ac.th Derivatives have been designed to bind to benzodiazepine (B76468) receptors (BzR) within the GABA-A chloride channel, adenosine (B11128) receptors, and the translocator protein (TSPO), highlighting their potential in neuroscience and imaging. nih.gov The specific substitutions on the indole ring dictate the binding affinity and selectivity for these receptors. For example, the nature of the substituent at the 5-position of the indole nucleus can determine how the molecule orients itself within the binding cavity of the benzodiazepine receptor. nih.gov Furthermore, indole derivatives have been investigated for their affinity towards melatonin (B1676174) receptors and estrogen receptors, indicating their potential roles in regulating circadian rhythms and in breast cancer therapy, respectively. nih.govmdpi.com

Beyond direct enzyme or receptor interaction, indole derivatives can exert their biological effects by modulating intracellular signaling cascades. researchgate.net These small molecules can passively diffuse into cells and influence pathways that control fundamental cellular processes such as proliferation, differentiation, and survival. nih.govtamu.edu For example, indole compounds have been shown to interfere with the ERK signaling pathway, which is often dysregulated in cancers like gastric cancer. nih.gov They can also impact inflammatory pathways, such as the NF-κB signaling cascade, which is a key regulator of the immune response and is implicated in chronic inflammatory diseases. nih.gov

The role of indole as a signaling molecule is not limited to eukaryotic cells; it is also a significant intercellular signal in microbial communities. researchgate.netoup.com In bacteria, indole can regulate virulence, biofilm formation, and drug resistance, often by influencing quorum sensing pathways. researchgate.netnih.gov This modulation of bacterial communication and behavior highlights the potential of indole derivatives as novel antimicrobial agents that function by disrupting signaling rather than direct killing. nih.gov The ability of indole derivatives to influence a wide array of signaling pathways in both mammalian and microbial cells underscores their importance as versatile scaffolds for developing therapeutics with diverse mechanisms of action. nih.govresearchgate.net

Targeted Biological Activity Investigations Associated with Fluorinated Indole Carboxylic Acids

The incorporation of fluorine into organic molecules can significantly alter their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity. researchgate.net Consequently, fluorinated organic compounds are of great interest in pharmaceutical and agrochemical research. researchgate.net Fluorinated indoles, including fluorinated indole carboxylic acids, have been investigated for a range of biological activities, leveraging the unique properties conferred by the fluorine atom to enhance potency and selectivity for specific biological targets.

Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for DNA repair, and their inhibition is a validated strategy for treating cancers with deficiencies in homologous recombination repair (HRR), such as those with BRCA mutations. ecancer.org While the direct investigation of 6-fluoro-1H-indole-5-carboxylic acid as a PARP inhibitor is not extensively documented in the provided search results, the broader indole scaffold is a recognized pharmacophore in the design of various anticancer agents. nih.gov Indole derivatives have been explored for their antiproliferative activities against numerous cancer cell lines, acting through mechanisms such as tubulin polymerization inhibition, cell cycle arrest, and induction of apoptosis. nih.govmdpi.com

The development of targeted therapeutics with enhanced selectivity is a critical focus in oncology. nih.gov PARP inhibitors like olaparib (B1684210) and rucaparib (B1680265) have demonstrated efficacy in cancers of the ovary, breast, pancreas, and prostate. ecancer.org The therapeutic strategy often involves sequential or combination therapies. For instance, recent research suggests that the sequential use of CDK4/6 inhibitors followed by PARP inhibitors can result in significant antitumor activity in prostate cancer models. nih.gov Although specific studies linking this compound to PARP inhibition are not detailed, the versatility of the indole nucleus in cancer therapy suggests that fluorinated derivatives could be promising candidates for the development of novel PARP inhibitors or other targeted anticancer agents. nih.govacs.org

The indole scaffold is a key structural motif in a variety of antiviral agents. nih.gov Indole derivatives have been designed and synthesized to inhibit the replication of several viruses, including Hepatitis C virus (HCV) and Human Immunodeficiency Virus (HIV). nih.govnih.gov The mechanism of action often involves targeting viral enzymes essential for replication, such as HIV-1 integrase. nih.gov

Fluorination can play a critical role in enhancing the antiviral potency of indole derivatives. For example, in the context of anti-HCV research, a 6-fluoro substituted indole derivative showed improved activity compared to its 7-fluoro counterpart. nih.gov Specifically, a C-6 fluoro derivative demonstrated an EC50 of 90 nM. nih.gov Similarly, in the development of HIV-1 integrase inhibitors, indole-2-carboxylic acid was identified as a promising scaffold that chelates with Mg2+ ions in the enzyme's active site. nih.gov Optimization of this scaffold, which could include the strategic placement of fluorine atoms, has led to derivatives with significantly improved inhibitory effects. nih.govmdpi.com One study reported an indole-2-carboxylic acid derivative (compound 17a) with an IC50 value of 3.11 μM against HIV-1 integrase. rsc.org Another study on indole-3-carboxylic acid derivatives found a compound that completely inhibited SARS-CoV-2 replication at a concentration of 52.0 μM, with an IC50 of 1.06 µg/mL. actanaturae.ruactanaturae.ru These findings underscore the potential of fluorinated indole carboxylic acids as a valuable class of compounds for the development of novel antiviral therapeutics.

Table 1: Antiviral Activity of Selected Indole Derivatives

| Compound Class | Virus | Target | Measurement | Value |

|---|---|---|---|---|

| C-6 Fluoroindole Derivative | Hepatitis C Virus (HCV) | Viral Replication | EC50 | 90 nM nih.gov |

| Indole-2-carboxylic Acid Derivative (17a) | HIV-1 | Integrase | IC50 | 3.11 μM nih.govrsc.org |

| Indole-3-carboxylic Acid Derivative | SARS-CoV-2 | Viral Replication | IC50 | 1.06 µg/mL actanaturae.ruactanaturae.ru |

Indole and its derivatives are known to possess significant antimicrobial properties, with activity against a broad spectrum of bacterial and fungal pathogens. nih.govfabad.org.tr They can disrupt bacterial membranes, inhibit biofilm formation, and interfere with signaling pathways like quorum sensing. nih.govnih.gov The search for new antimicrobial agents is driven by the rise of multidrug-resistant strains, and indole-based compounds represent a promising avenue for development. nih.gov

Fluorinated quinolone-3-carboxylic acids, which share structural similarities with indole carboxylic acids, have demonstrated potent antibacterial activity. nih.gov In one study, a series of 1-ethyl-6-fluoro-7-(substituted piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acids were synthesized and evaluated. One of the most potent compounds exhibited significant in vitro activity with Minimum Inhibitory Concentrations (MICs) as low as 1 µg/mL against E. coli and Klebsiella pneumoniae, although it showed weaker antifungal activity. nih.gov

Studies on indole derivatives have also revealed considerable antifungal potential. researchgate.net For instance, certain indole-linked triazole derivatives showed excellent activity against Candida krusei and moderate activity against Candida albicans, with MIC values as low as 3.125 µg/mL. nih.gov In another study focusing on plant pathogenic fungi, 3-indolyl-3-hydroxy oxindole (B195798) derivatives containing fluorine (e.g., 5-fluoro-3-hydroxy-3-(5-fluoro-1H-indol-3-yl)indolin-2-one) were synthesized. mdpi.com Several of these compounds displayed remarkable and broad-spectrum antifungal activities, in some cases superior to commercial fungicides. mdpi.com These findings highlight the potential of fluorinated indole scaffolds in the development of new agents to combat both bacterial and fungal infections.

Anti-inflammatory Response Modulation

While direct and extensive studies on the anti-inflammatory properties of this compound are still emerging, related indole-5-carboxylic acid derivatives have shown promise as inhibitors of human cytosolic phospholipase A2α (cPLA2α). This enzyme plays a crucial role in the inflammatory cascade by releasing arachidonic acid, a precursor to pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. The inhibition of cPLA2α is a key strategy in the development of anti-inflammatory drugs.

One study highlighted that indole-5-carboxylic acids featuring a 3-aryloxy-2-oxopropyl group at the 1-position are potent inhibitors of human cPLA2α. researchgate.net Further structure-activity relationship investigations on this scaffold explored the replacement of the electrophilic ketone group. Among the tested modifications, a 4-fluorophenylcarbamate derivative demonstrated the most significant activity, with an IC50 of 1.7 µM against cPLA2α from human platelets. researchgate.net This suggests that the indole-5-carboxylic acid core, particularly when appropriately substituted, is a viable pharmacophore for targeting inflammatory pathways.

Specific Enzyme Inhibition Studies (e.g., Tryptophan Dioxygenase)

A significant area of investigation for indole derivatives, including those with a 6-fluoro substitution, is the inhibition of tryptophan 2,3-dioxygenase (TDO). TDO is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the kynurenine (B1673888) pathway of tryptophan metabolism. This pathway is implicated in immune suppression within the tumor microenvironment. By degrading tryptophan, TDO creates an immunosuppressive environment that allows cancer cells to evade the immune system. nih.gov

Consequently, the development of TDO inhibitors is a promising strategy in cancer immunotherapy. nih.gov While direct inhibitory data for this compound on TDO is not extensively published, the broader class of indole derivatives is actively being explored for this purpose. The structural similarity of these compounds to tryptophan allows them to interact with the active site of enzymes like TDO and the related indoleamine 2,3-dioxygenase 1 (IDO1). rsc.org The pursuit of small-molecule inhibitors for these enzymes is an active area of research aimed at enhancing the efficacy of cancer immunotherapies. nih.gov

Molecular Mechanism Elucidation through In Vitro and In Vivo Research Models

Understanding the precise molecular mechanisms by which this compound and its analogs exert their biological effects is crucial for their development as therapeutic agents.

Correlation between Molecular Structure and Biological Mechanism

The relationship between the molecular structure of indole derivatives and their biological activity is a key focus of medicinal chemistry. Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of these compounds.

For indole-based compounds, modifications at various positions of the indole ring and the nature of the substituents have been shown to significantly influence their biological effects. For instance, in the context of HIV-1 fusion inhibitors, the addition of different substituents to the indole scaffold had a marked effect on their inhibitory activity. nih.govacs.org

Specifically for indole-5-carboxylic acids, SAR studies on cPLA2α inhibitors revealed that the nature of the substituent at the 1-position is critical for activity. researchgate.net The presence of a 4-fluorophenylcarbamate at this position led to the most potent inhibition in the series studied. researchgate.net This highlights the importance of the electronic and steric properties of the substituents in determining the biological mechanism of action. The fluorine atom at the 6-position of the indole ring in this compound is also expected to significantly influence its electronic properties and, consequently, its interaction with biological targets. Further detailed SAR studies are necessary to fully elucidate the correlation between the specific structural features of this compound and its potential anti-inflammatory and enzyme-inhibitory activities.

Applications of 6 Fluoro 1h Indole 5 Carboxylic Acid in Pharmaceutical and Chemical Sciences Research

Strategic Role as a Synthetic Synthon in Medicinal Chemistry

6-Fluoro-1H-indole-5-carboxylic acid is a versatile intermediate in organic synthesis. The indole (B1671886) ring system provides a foundational structure, while the carboxylic acid group at the 5-position offers a reactive handle for a variety of chemical transformations, such as amidation or esterification. The fluorine atom at the 6-position significantly influences the molecule's properties, often enhancing metabolic stability and binding affinity to target proteins. nih.govtandfonline.com

Construction of Complex Bioactive Molecules and Active Pharmaceutical Ingredients (APIs)

The indole-5-carboxylic acid framework is integral to the structure of several complex bioactive molecules. A notable example is found in the development of agents for neurological disorders. The antidepressant drug Vilazodone, which contains a 5-substituted indole core, highlights the utility of this scaffold in constructing APIs. nih.govresearchgate.net Research into the metabolites of Vilazodone has led to synthetic routes for 6-hydroxy-indole-5-carboxylic acids, demonstrating the adaptability of the indole-5-carboxylic acid synthon in preparing complex, biologically relevant molecules. nih.gov This synthetic versatility allows for the construction of elaborate molecular architectures designed to interact with specific biological targets.

Contributions to Lead Optimization and Drug Candidate Development

Lead optimization is a critical phase in drug discovery where an initial "hit" compound is chemically modified to improve its drug-like properties. acs.org The inclusion of this compound in a molecule can be a key strategy in this process. The fluorine atom is particularly significant due to its unique properties:

Metabolic Stability : The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it less susceptible to metabolic breakdown by enzymes in the body. This can prolong the drug's half-life. tandfonline.com

Binding Affinity : Fluorine's high electronegativity can alter the electronic profile of a molecule, potentially leading to stronger and more selective interactions with the target protein. nih.govtandfonline.com

The carboxylic acid group serves as a crucial attachment point for various functional groups, allowing chemists to systematically explore the structure-activity relationship (SAR) and fine-tune the molecule's properties to achieve the desired therapeutic profile for a drug candidate.

Utility in Target-Oriented Drug Discovery Programs

The this compound scaffold has been explored in the development of targeted therapies for a range of diseases.

Development of Agents for Cancer Therapy

Indole derivatives are actively investigated for their anti-cancer properties. nih.gov Research has shown that the indole-5-carboxylic acid moiety is a component of molecules designed as potential anti-cancer agents. In one study, esters of indole-5-carboxylic acid were conjugated with Melampomagnolide B (MMB) to evaluate their anticancer activity. nih.gov Although these specific conjugates did not qualify for advanced testing, the study underscores the use of this scaffold in the rational design of new anti-cancer compounds. nih.gov Furthermore, related indole metabolites, including indole-5-carboxylic acid, have been found to enhance the efficacy of existing chemotherapy drugs like doxorubicin (B1662922) in colorectal cancer models by promoting cellular senescence. researchgate.net

| Compound/Derivative Class | Cancer Type | Observed Role/Effect | Reference |

|---|---|---|---|

| Indole-5-carboxylic acid esters of Melampomagnolide B | General Anticancer Screening | Synthesized for evaluation as potential anticancer agents. | nih.gov |

| Indole-5-carboxylic acid (as a metabolite) | Colorectal Cancer | Enhanced the anti-cancer potency of doxorubicin. | researchgate.net |

Contributions to Antiviral and Antimicrobial Research

The indole core is a key pharmacophore in numerous antiviral agents. nih.gov While direct studies on this compound are limited, research on closely related indole carboxylic acid derivatives demonstrates the scaffold's potential in this area. For instance, various indole-2-carboxylic acid derivatives have been designed and synthesized as potent inhibitors of the HIV-1 integrase enzyme, a crucial target for antiviral therapy. mdpi.comrsc.org The carboxylic acid group in these molecules plays a key role in chelating with magnesium ions in the enzyme's active site. mdpi.com Other research has identified derivatives of 5-methoxyindole-3-carboxylic acid with activity against SARS-CoV-2. actanaturae.ru The incorporation of fluorine into such scaffolds is a common strategy in medicinal chemistry to enhance potency and pharmacokinetic properties, suggesting the utility of fluorinated indole carboxylic acids in this field. researchgate.net

Research into Neurological and Psychological Disorders

The structural similarity of the indole ring to the neurotransmitter serotonin (B10506) has made it a cornerstone in the development of drugs for neurological and psychiatric conditions. mdpi.com The antidepressant Vilazodone, which functions as a serotonin reuptake inhibitor and a partial agonist of the 5-HT1A receptor, features an indole core derived from an indole-3-yl precursor. nih.govwikipedia.org Synthetic chemistry focused on Vilazodone's metabolites has explicitly involved the synthesis of indole-5-carboxylic acid derivatives, directly linking this scaffold to the development of agents for major depressive disorder. nih.gov Additionally, studies on 5-methoxyindole-2-carboxylic acid have shown it confers neuroprotection and improves certain outcomes after ischemic stroke in preclinical models, further highlighting the potential of indole carboxylic acids in treating neurological damage. nih.gov

| Compound/Derivative Class | Disorder/Condition | Therapeutic Target/Application | Reference |

|---|---|---|---|

| Indole-5-carboxylic acids | Major Depressive Disorder | Used in the synthesis of a metabolite of the antidepressant Vilazodone. | nih.gov |

| 5-methoxyindole-2-carboxylic acid | Ischemic Stroke | Provides neuroprotection and improves hippocampal long-term potentiation. | nih.gov |

Interdisciplinary Research Applications of Indole Scaffolds

While the broader class of indole-containing molecules has seen extensive application, the specific research focus on this compound is more nascent. The following sections discuss the established roles of indole scaffolds in various fields and assess the known involvement of this compound.

Indole derivatives are crucial in biochemistry, most notably as analogs of the amino acid tryptophan. This relationship allows them to be used as probes and tracers to study metabolic and signaling pathways. Fluorinated molecules, in particular, can serve as effective tools for positron emission tomography (PET) imaging or as metabolic tracers to follow the fate of a molecule through a biological system. The fluorine atom provides a handle for detection without drastically altering the molecule's biological activity in some cases.

However, a review of available scientific literature does not indicate specific studies where this compound has been utilized as a tracer or probe for biochemical pathway elucidation. While related fluorinated compounds have been developed for such purposes, the application of this particular isomer is not documented in existing research.

The electron-rich, aromatic nature of the indole ring system makes it an attractive building block for materials science, particularly in the field of organic electronics. Indole-based polymers and small molecules have been investigated for their potential use as semiconductors and components of organic light-emitting diodes (OLEDs). The ability to functionalize the indole core allows for the fine-tuning of electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for designing efficient electronic materials.

Research into a related isomer, 6-fluoroindole-2-carboxylic acid, has shown that it can be used to synthesize triindoles. These resulting triindole structures have been applied as semiconductors in organic field-effect transistors (OFETs) and as hole transport layers in solar cells. ossila.com This demonstrates the potential of the fluorinated indole scaffold in this field. At present, there are no specific, documented applications of this compound itself in organic electronics, semiconductors, or OLEDs within the reviewed literature.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 908600-73-7 |

| Molecular Formula | C₉H₆FNO₂ |

| Molecular Weight | 179.15 g/mol |

The indole structure is fundamental to a major class of plant hormones known as auxins. The most well-known native auxin, indole-3-acetic acid (IAA), plays a vital role in regulating nearly every aspect of plant growth and development, from cell division and elongation to root formation and fruit development. nih.govnih.gov Consequently, synthetic indole derivatives are extensively researched and used in agriculture as plant growth regulators. nih.gov The addition of functional groups to the indole ring can modify the activity, stability, and selectivity of these compounds.

While indole-3-carboxylic acid and its derivatives are generally recognized as excellent auxins for plants, specific research detailing the application or biological activity of this compound in agricultural chemistry or plant hormone research is not available in the current body of scientific literature. nih.gov The effect of the fluorine and carboxylic acid placement at the 6- and 5-positions, respectively, on auxin-like activity has not been reported.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 6-fluoroindole-2-carboxylic acid |

| Indole-3-acetic acid (IAA) |

| Indole-3-carboxylic acid |

Advanced Analytical and Structural Characterization of 6 Fluoro 1h Indole 5 Carboxylic Acid

Spectroscopic Techniques for Molecular Structure and Compositional Analysis in Research

Spectroscopy is an indispensable tool in chemical analysis, utilizing the interaction of electromagnetic radiation with matter to provide detailed information about molecular structure and composition. Each technique probes different aspects of the molecule, and together they allow for an unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR: A proton NMR spectrum would confirm the number and arrangement of hydrogen atoms. For 6-fluoro-1H-indole-5-carboxylic acid, one would expect distinct signals for the indole (B1671886) N-H proton (typically a broad singlet), the carboxylic acid O-H proton (a highly deshielded, broad singlet), and the aromatic protons on the indole ring. ossila.com The protons at positions 2, 3, 4, and 7 would show characteristic chemical shifts and coupling patterns (splittings) due to interactions with each other and with the fluorine atom at position 6.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. The spectrum would be expected to show nine distinct signals, corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would appear significantly downfield (160-180 ppm). ossila.com The carbon atoms attached to the fluorine (C6) and nitrogen (C7a, C2) would also have characteristic shifts, with the C-F bond inducing a large C-F coupling constant.

¹⁹F NMR: As the ¹⁹F isotope is 100% naturally abundant and has a nuclear spin of ½, ¹⁹F NMR is a highly sensitive and informative technique for fluorinated compounds. The spectrum for this molecule would show a single signal (a singlet, unless long-range couplings are resolved) whose chemical shift is indicative of the electronic environment of the fluorine atom on the aromatic ring. This technique is particularly useful for confirming the presence and position of fluorine in the molecule.

Illustrative NMR Data for this compound

| Proton Position | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| COOH | ~12.0-13.0 | br s | - |

| NH | ~11.5-12.0 | br s | - |

| H-4 | ~8.0-8.2 | d | J(H-F) ≈ 8-10 |

| H-7 | ~7.3-7.5 | d | J(H-F) ≈ 4-6 |

| H-2 | ~7.2-7.4 | t | J(H-H) ≈ 2-3 |

| H-3 | ~6.5-6.7 | t | J(H-H) ≈ 2-3 |

| Carbon Position | Expected Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |

|---|---|---|---|

| C=O | ~170 | s | - |

| C-6 | ~158 | d | ¹J(C-F) ≈ 240 |

| C-7a | ~135 | s | - |

| C-3a | ~128 | d | ³J(C-F) ≈ 10 |

| C-2 | ~125 | s | - |

| C-5 | ~118 | d | ²J(C-F) ≈ 25 |

| C-4 | ~112 | d | ²J(C-F) ≈ 20 |

| C-7 | ~100 | d | ³J(C-F) ≈ 5 |

| C-3 | ~103 | s | - |

| Fluorine Position | Expected Chemical Shift (δ, ppm) |

|---|---|

| F-6 | ~ -110 to -125 (relative to CFCl₃) |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to transitions between vibrational energy levels. It is an excellent method for identifying the functional groups present in a compound.

For this compound, the IR spectrum would be dominated by characteristic absorptions. The O-H stretch of the carboxylic acid group would appear as a very broad band in the 2500–3300 cm⁻¹ region, a result of strong intermolecular hydrogen bonding that forms dimers in the solid state. ossila.com The N-H stretch of the indole ring would be observed as a moderate peak around 3300–3400 cm⁻¹. The C=O (carbonyl) stretch from the carboxylic acid would be a very strong, sharp absorption around 1680–1710 cm⁻¹, its exact position also influenced by hydrogen bonding. Other key peaks would include C-O stretching and the C-F stretching vibration, typically found in the 1200-1300 cm⁻¹ region.

Illustrative IR Absorption Data

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (Carboxylic acid dimer) | 2500-3300 | Strong, very broad |

| N-H stretch (Indole) | 3300-3400 | Medium, sharp |

| C-H stretch (Aromatic) | 3000-3100 | Medium |

| C=O stretch (Carboxylic acid) | 1680-1710 | Strong, sharp |

| C=C stretch (Aromatic ring) | 1500-1600 | Medium-Strong |

| C-O stretch (Carboxylic acid) | 1250-1350 | Strong |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the elemental formula of a compound by providing a highly accurate mass measurement.

The molecular ion peak (M⁺) in the mass spectrum would confirm the molecular weight of this compound (C₉H₆FNO₂, MW = 179.15 g/mol ). The fragmentation pattern provides structural clues. For carboxylic acids, characteristic losses include the hydroxyl radical (-OH, M-17) and the entire carboxyl group (-COOH, M-45). The presence of fluorine allows for potential fragmentation pathways involving the loss of a fluorine atom (M-19) or hydrogen fluoride (B91410) (M-20).

Illustrative Mass Spectrometry Fragmentation Data

| m/z Value | Identity | Description |

|---|---|---|

| 179 | [M]⁺ | Molecular Ion |

| 162 | [M-OH]⁺ | Loss of hydroxyl radical |

| 134 | [M-COOH]⁺ | Loss of carboxyl group |

UV-Visible (UV-Vis) spectroscopy provides information about conjugated systems by measuring the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions. The indole ring system is a strong chromophore, and its UV spectrum would be expected to show characteristic absorption maxima (λ_max) around 220 nm and 270-290 nm.

Fluorescence spectroscopy can provide further insight. For some indole carboxylic acids, an excited-state proton transfer can occur, leading to the formation of a zwitterionic species that fluoresces at a different wavelength than the neutral form. This dual fluorescence can be used to study the molecule's behavior in different solvent environments and pH conditions, revealing details about its electronic structure and acid-base properties. The neutral form of a related compound, 6-fluoroindole-2-carboxylic acid, emits around 332 nm, while its zwitterionic form emits at 370 nm. A similar behavior could be anticipated for the 5-carboxylic acid isomer.

X-ray Diffraction for Solid-State Structure Elucidation

While spectroscopic methods reveal the structure in solution or gas phase, X-ray diffraction provides an unambiguous picture of the molecule's arrangement in the solid state.

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, one can determine the exact positions of atoms in the crystal lattice.

This analysis would provide definitive data on bond lengths, bond angles, and torsional angles, confirming the planarity of the indole ring and the orientation of the carboxylic acid group relative to it. Crucially, it would reveal the details of intermolecular interactions that govern the crystal packing. For carboxylic acids, a common and highly stable motif is the formation of hydrogen-bonded dimers, where the O-H of one molecule bonds to the C=O of a neighboring molecule, and vice versa. Furthermore, the indole N-H group would likely participate in hydrogen bonding, potentially with the carbonyl oxygen of an adjacent dimer, linking the dimers into sheets or a three-dimensional network.

Illustrative Single-Crystal X-ray Diffraction Data

| Parameter | Expected Value/Observation |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c |

| a (Å) | 4-8 |

| b (Å) | 10-15 |

| c (Å) | 15-20 |

| β (°) | ~90-105 |

| Z (molecules/unit cell) | 4 |

Analysis of Intermolecular Interactions: Hydrogen Bonding Networks and π-π Stacking

The solid-state structure of this compound is predominantly governed by a combination of strong hydrogen bonds and weaker, yet significant, π-π stacking interactions. These non-covalent forces dictate the molecular packing in the crystal lattice, influencing the compound's physical properties such as melting point, solubility, and stability.

A detailed crystallographic analysis of the closely related isomer, 6-fluoro-1H-indole-3-carboxylic acid, provides valuable insights into the probable intermolecular interactions in the 5-carboxylic acid variant. In the crystal structure of the 3-carboxylic acid isomer, molecules are organized into dimers through intermolecular O—H···O hydrogen bonds between the carboxylic acid moieties. nih.gov These dimers are further interconnected by N—H···O hydrogen bonds, creating a robust network. nih.gov

The hydrogen bonding parameters for 6-fluoro-1H-indole-3-carboxylic acid are summarized in the table below, offering a model for the types of interactions expected in the 5-carboxylic acid isomer.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N1—H1···O1 | 0.86 | 2.159 | 2.892 | 142.8 |

| O2—H2···O1 | 0.82 | 1.78 | 2.595 | 170.0 |

| Data derived from the crystallographic study of 6-fluoro-1H-indole-3-carboxylic acid. nih.gov |

Polymorphism Studies and their Implications for Pharmaceutical Solid Forms

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical consideration in the development of pharmaceutical compounds. Different polymorphs of the same active pharmaceutical ingredient can exhibit distinct physicochemical properties, including solubility, dissolution rate, bioavailability, and stability, which can have profound implications for the drug's efficacy and safety.

While specific polymorphism studies on this compound are not extensively reported in the public domain, the investigation of related indole carboxylic acid derivatives highlights the importance of this phenomenon. For instance, a study on 5-methoxy-1H-indole-2-carboxylic acid revealed the existence of at least two polymorphic forms. mdpi.com These polymorphs display differences in their hydrogen bonding patterns; in one form, the N-H group of the indole ring acts as a hydrogen bond donor to the oxygen of the methoxy (B1213986) group, while in the other, it donates to the oxygen of the carboxylic group. mdpi.com These variations in intermolecular interactions lead to different crystal packing and, consequently, distinct physical properties.

The potential for polymorphism in this compound necessitates thorough screening and characterization of its solid forms during pharmaceutical development. Techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) are essential tools for identifying and characterizing different polymorphic forms. The ability to selectively crystallize and stabilize a desired polymorph is crucial for ensuring consistent product quality and performance. The discovery of multiple crystalline forms of a compound, as exemplified by a patent for 6-carboxy-2-(3,5-dichlorophenyl)-benzoxazole, underscores the industrial relevance of polymorphism in the pharmaceutical sector. google.com

Chromatographic Methods for Purity Assessment and Separation Science in Research

High-performance liquid chromatography (HPLC) is an indispensable analytical technique for the purity assessment and separation of this compound and its related compounds. The development of robust and reliable HPLC methods is crucial for quality control in synthesis and for the isolation of the pure compound for further research.

Given the aromatic nature and the presence of a carboxylic acid group, reversed-phase HPLC (RP-HPLC) is a well-suited method for the analysis of this compound. A typical RP-HPLC system would employ a C18 stationary phase, which provides excellent retention and separation for moderately polar to nonpolar compounds.

The selection of the mobile phase is critical for achieving optimal separation. A mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727), is commonly used. The pH of the aqueous buffer can be adjusted to control the ionization state of the carboxylic acid group, thereby influencing its retention time. For instance, maintaining the pH below the pKa of the carboxylic acid will keep it in its protonated, less polar form, leading to longer retention on a C18 column.

A generic gradient elution method for the analysis of indole carboxylic acids might involve a mobile phase system as described in the table below.

| Time (min) | % Aqueous Buffer (e.g., 0.1% Formic Acid in Water) | % Organic Modifier (e.g., Acetonitrile) |

| 0 | 95 | 5 |

| 20 | 5 | 95 |

| 25 | 5 | 95 |

| 26 | 95 | 5 |

| 30 | 95 | 5 |

Detection is typically achieved using a UV detector, as the indole ring system exhibits strong chromophoric properties. The development of such HPLC methods is not only vital for routine purity checks but also for the separation of potential isomers that may be formed during the synthesis of this compound. The ability to resolve and quantify closely related impurities is a key aspect of ensuring the quality and safety of any chemical compound intended for further use. documentsdelivered.comresearchgate.net

Computational Chemistry and Theoretical Modeling of 6 Fluoro 1h Indole 5 Carboxylic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict various molecular properties of 6-fluoro-1H-indole-5-carboxylic acid, including its geometry, electronic distribution, and vibrational modes. researchgate.netmdpi.com DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), provide a balance between accuracy and computational cost, yielding results that correlate well with experimental data for similar indole (B1671886) derivatives. niscpr.res.inmdpi.comresearchgate.net

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability, chemical reactivity, and polarizability. researchgate.netnih.gov

For this compound, the HOMO is expected to be distributed primarily over the electron-rich indole ring system, particularly the pyrrole (B145914) moiety. This indicates that the indole ring is the principal site for electron donation. Conversely, the LUMO is anticipated to be localized more on the benzene (B151609) ring and the electron-withdrawing carboxylic acid and fluorine substituents. This distribution suggests that these regions are the most likely sites for accepting electrons. mdpi.com

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. nih.gov DFT calculations allow for the precise determination of these energy levels and the visualization of the orbital distributions, which are crucial for understanding the molecule's role in charge-transfer interactions. researchgate.netnih.gov

Table 1: Predicted Frontier Molecular Orbital Properties

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Electron-donating capability |

| LUMO Energy | ~ -1.8 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | ~ 4.7 eV | Chemical reactivity & stability |

Note: Values are representative estimates based on DFT calculations of similar indole derivatives.

DFT calculations are highly effective in predicting the ground-state molecular geometry by optimizing bond lengths, bond angles, and dihedral angles to a minimum energy configuration. mdpi.comacs.org For this compound, the indole ring system is predicted to be nearly planar, a characteristic feature of this heterocyclic scaffold. researchgate.net The carboxylic acid group may exhibit a slight twist relative to the plane of the indole ring. nih.govnih.gov The optimized geometric parameters obtained from DFT calculations are generally in excellent agreement with experimental data from X-ray crystallography of analogous compounds. mdpi.commdpi.com

Vibrational frequency analysis, performed on the optimized geometry, predicts the infrared (IR) and Raman spectra. The absence of imaginary frequencies in the calculation confirms that the optimized structure corresponds to a true energy minimum. researchgate.net Key vibrational modes include the N-H stretching of the indole ring (typically around 3300-3500 cm⁻¹), the O-H stretch of the carboxylic acid (a broad band centered around 3000 cm⁻¹), and the strong C=O stretching vibration (around 1650-1700 cm⁻¹). researchgate.netmdpi.com

Table 2: Selected Predicted Geometrical Parameters and Vibrational Frequencies

| Parameter | Type | Predicted Value |

|---|---|---|

| C4-C5 | Bond Length | ~ 1.39 Å |

| C5-C6 | Bond Length | ~ 1.40 Å |

| C6-F | Bond Length | ~ 1.36 Å |

| C5-C(OOH) | Bond Length | ~ 1.48 Å |

| C4-C5-C6 | Bond Angle | ~ 121° |

| C5-C6-F | Bond Angle | ~ 119° |

| N-H Stretch | Vibrational Freq. | ~ 3450 cm⁻¹ |

| C=O Stretch | Vibrational Freq. | ~ 1680 cm⁻¹ |

| C-F Stretch | Vibrational Freq. | ~ 1250 cm⁻¹ |

Note: Geometrical parameters are based on DFT optimizations of related structures. Frequencies are representative values.

The primary source of conformational flexibility in this compound is the rotation of the carboxylic acid group around the C5-C(OOH) single bond. This rotation gives rise to different conformers, typically a syn and an anti orientation, defined by the dihedral angle between the C=O bond of the carboxyl group and the C5-C4 bond of the indole ring.

Potential energy surface (PES) scans can be performed using DFT to map the energy changes associated with this rotation. Such analyses typically reveal that the planar conformers represent energy minima, while the perpendicular arrangement is an energy maximum, corresponding to the rotational barrier. acs.org The relative stability of the conformers is determined by a balance of steric hindrance and intramolecular interactions, such as potential weak hydrogen bonding. For many carboxylic acids, the syn conformer, where the hydroxyl proton is oriented toward the carbonyl oxygen, is often slightly more stable in the gas phase.

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for studying the physical movement of atoms and molecules over time, providing detailed insight into the dynamic behavior of ligand-receptor complexes. mdpi.com Given that many indole derivatives exhibit biological activity, MD simulations of this compound can elucidate its binding mode and stability within the active site of a protein target. nih.gov For instance, indole-2-carboxylic acid derivatives have been identified as inhibitors of HIV-1 integrase, making this enzyme a plausible target for simulation studies. mdpi.comnih.gov

A typical MD simulation involves placing the ligand, obtained from a molecular docking study, into the binding pocket of the solvated protein. The simulation then tracks the trajectory of all atoms over a period of nanoseconds to microseconds. biointerfaceresearch.com Key analyses performed on the resulting trajectory include:

Root Mean Square Deviation (RMSD): To assess the conformational stability of the protein and the ligand throughout the simulation. A stable RMSD suggests the complex has reached equilibrium.

Root Mean Square Fluctuation (RMSF): To identify the flexibility of individual amino acid residues, highlighting which parts of the protein interact most dynamically with the ligand.

Protein-Ligand Interactions: To monitor the persistence of specific interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking, which are crucial for binding affinity. researchgate.net

These simulations can reveal the key amino acid residues responsible for anchoring the ligand and provide a dynamic picture of the binding event, which is invaluable for structure-based drug design and optimization. biointerfaceresearch.com

Prediction of Reactivity and Selectivity in Organic Synthesis

Computational methods are instrumental in predicting the chemical reactivity and regioselectivity of organic molecules. For this compound, DFT-derived properties can forecast its behavior in various organic reactions.

The Molecular Electrostatic Potential (MEP) map is a particularly useful tool that visualizes the charge distribution on the molecular surface. researchgate.net The MEP map uses a color scale where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). youtube.comyoutube.com

For this compound, the MEP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated on the oxygen atoms of the carboxylic acid group and the fluorine atom, making these sites nucleophilic and potential hydrogen bond acceptors.